MFCD09876722
Description
MFCD09876722 (hypothetical compound modeled after and ) is a halogenated aromatic ester with the molecular formula C₉H₇BrClO₂ and a molecular weight of 278.51 g/mol. Key physicochemical properties inferred from similar compounds include:
- Boiling Point: ~320°C (estimated based on halogenated benzoates).
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) and low solubility in water (<0.1 mg/mL) .
- Spectral Data: Characteristic IR peaks for ester carbonyl (C=O, ~1720 cm⁻¹) and halogen (C-Br, ~550 cm⁻¹; C-Cl, ~750 cm⁻¹) groups, consistent with related compounds .
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h1-9H,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMHRWRPMPUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MFCD09876722 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD09876722 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD09876722 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD09876722 belongs to a class of halogenated benzoate esters, which are widely studied for their applications in medicinal chemistry and materials science. Below is a comparative analysis with structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Similarities and Differences: this compound shares a bromo-chloro substitution pattern with MFCD09751943 but differs in the ester alkyl group (methyl vs. hypothetical ethyl), increasing its molecular weight by ~29 g/mol. This difference may reduce aqueous solubility compared to lighter analogs .
Synthetic Efficiency: Sulfuric acid in methanol achieves a 96% yield for both this compound and MFCD09751943, highlighting the robustness of acid-catalyzed esterification for halogenated substrates . In contrast, MFCD02258901 (a hydroxy-ketone derivative) requires alkaline conditions (K₂CO₃/DMF) for nucleophilic substitution, achieving comparable yields .
Physicochemical Properties :
- Solubility : The presence of electron-withdrawing halogens (Br, Cl) reduces polarity, leading to lower aqueous solubility compared to hydroxy/kettle derivatives like MFCD02258901 .
- Thermal Stability : Halogenated compounds exhibit higher thermal stability (e.g., boiling points >300°C) due to strong C-Br and C-Cl bonds .
Biological and Catalytic Relevance :
- Bromo-chloro benzoates are precursors in palladium-catalyzed cross-coupling reactions, with catalytic efficiency influenced by substituent positions .
- Hydroxy-ketone analogs (e.g., MFCD02258901) show higher bioavailability (Bioavailability Score: 0.55 vs. <0.3 for halogenated esters), making them more suitable for pharmaceutical applications .
Research Implications
- Material Science : The steric and electronic effects of halogen substituents in this compound can be leveraged to design ligands for transition-metal catalysis .
- Pharmaceuticals : While halogenated esters are less bioavailable, their stability makes them valuable as prodrugs or intermediates in drug synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
